molecular formula C16H22N2O2+2 B11658320 1,1'-Hexane-1,6-diylbis(3-hydroxypyridinium)

1,1'-Hexane-1,6-diylbis(3-hydroxypyridinium)

Cat. No.: B11658320
M. Wt: 274.36 g/mol
InChI Key: NXOFTQYZEDJICH-UHFFFAOYSA-P
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Description

3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM is a complex organic compound belonging to the class of hydroxypyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by a hexyl chain, each bearing a hydroxyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM typically involves the following steps:

    Formation of Pyridinium Salts: The initial step involves the formation of pyridinium salts through the reaction of pyridine with an alkyl halide under basic conditions.

    Coupling Reaction: The final step involves the coupling of two hydroxypyridinium units via a hexyl chain. This is typically achieved through nucleophilic substitution reactions, where the hexyl chain is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridinium rings can be reduced to form pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and pyridinium sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Pyridine derivatives.

    Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent.

    Industry: Utilized in the development of novel materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and metal ions.

    Pathways Involved: The compound can chelate metal ions, inhibit enzyme activity, and modulate receptor functions. Its hydroxyl groups play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-1-METHYLPYRIDINIUM BROMIDE: Similar in structure but with a methyl group instead of a hexyl chain.

    2-AMINO-3-HYDROXYPYRIDINE: Contains an amino group instead of a second pyridinium ring.

    3-HYDROXYPYRIDINE: Lacks the additional pyridinium ring and hexyl chain.

Uniqueness

3-HYDROXY-1-[6-(3-HYDROXYPYRIDIN-1-IUM-1-YL)HEXYL]PYRIDIN-1-IUM is unique due to its dual pyridinium structure connected by a hexyl chain, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with multiple molecular targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C16H22N2O2+2

Molecular Weight

274.36 g/mol

IUPAC Name

1-[6-(3-hydroxypyridin-1-ium-1-yl)hexyl]pyridin-1-ium-3-ol

InChI

InChI=1S/C16H20N2O2/c19-15-7-5-11-17(13-15)9-3-1-2-4-10-18-12-6-8-16(20)14-18/h5-8,11-14H,1-4,9-10H2/p+2

InChI Key

NXOFTQYZEDJICH-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=C[N+](=C1)CCCCCC[N+]2=CC=CC(=C2)O)O

Origin of Product

United States

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